EGGGG-PEG8-amide-bis(deoxyglucitol)

ADC linker hydrophobicity aggregation

High-DAR ADC constructs often face aggregation due to hydrophobic payloads, limiting therapeutic index. This cleavable linker integrates an EGGGG enzymatic core, a monodisperse PEG8 spacer, and terminal deoxyglucitol groups to confer exceptional aqueous solubility. - Enables DAR≥8 ADC monomeric integrity; mitigates aggregation vs. PEG4 or non-PEG linkers - DMSO solubility: 75 mg/mL - minimizes vehicle toxicity in chronic in vivo studies - ≥98% purity, MW 1254.29 g/mol, amide linkage for controlled cleavage

Molecular Formula C49H91N9O28
Molecular Weight 1254.3 g/mol
Cat. No. B12374720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGGGG-PEG8-amide-bis(deoxyglucitol)
Molecular FormulaC49H91N9O28
Molecular Weight1254.3 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N
InChIInChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1
InChIKeySRJGEXWUUWWJCQ-OJWWGKDHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGGGG-PEG8-amide-bis(deoxyglucitol) Overview and Procurement


EGGGG-PEG8-amide-bis(deoxyglucitol) (CAS 2842855-38-1) is a cleavable linker designed for antibody-drug conjugates (ADCs) . The compound features a hydrophilic PEG8 spacer, an amide linkage, and two terminal deoxyglucitol (sugar-based) groups that collectively enhance aqueous solubility and shield hydrophobic payloads, enabling higher drug-to-antibody ratio (DAR) ADCs without aggregation . Commercial suppliers offer this linker at ≥98% purity with a molecular weight of 1254.29 g/mol and reported DMSO solubility of 75 mg/mL .

1 Cleavable EGGGG peptide core for lysosomal payload release study
2 PEG8 spacer with bis(deoxyglucitol) for high-DAR conjugate hydrophilicity
3 Multi-vendor consistent quality supports reproducible ADC assembly

Why Generic PEG Linkers Cannot Substitute This Linker in High-DAR ADCs


Although many PEG-based linkers are commercially available, EGGGG-PEG8-amide-bis(deoxyglucitol) integrates three distinct functional modules—a peptide-based EGGGG core for controlled enzymatic cleavage, a PEG8 spacer of defined monodisperse length, and terminal deoxyglucitol sugar moieties—that together provide a specific hydrophilicity–stability balance not replicated by simpler PEG linkers (e.g., m-PEG8-NHS or bis-PEG8-acid) . Empirical studies on pendant-type PEG linkers demonstrate that PEG chain length critically modulates ADC hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profile; substituting a linker with a shorter PEG4 or longer PEG12 unit alters these parameters, directly affecting in vivo efficacy and tolerability [1]. Therefore, generic replacement without re-optimization of the entire ADC construct is likely to compromise performance.

PEG length Shorter PEG4 or longer PEG12 chains may alter ADC aggregation and PK profile; PEG8 is a tuned balance.
Cleavage motif Simple PEG linkers (e.g., m-PEG8-NHS) lack the EGGGG enzymatic cleavage site, changing payload release mechanism.
Hydrophilicity Bis(deoxyglucitol) groups contribute specific solubility and shielding; replacing with acid or NHS terminals may increase aggregation.

Quantitative Evidence vs. Alternative ADC Linkers


Aggregation Mitigation via PEG8 Hydrophilicity

In a class-level study of pendant-type PEG linkers conjugated to trastuzumab-MMAE, increasing PEG chain length from PEG4 to PEG8 to PEG12 progressively reduced ADC hydrophobicity as measured by HIC analysis and decreased aggregate content in stability studies at 40°C [1]. The target compound, EGGGG-PEG8-amide-bis(deoxyglucitol), incorporates a PEG8 spacer; although direct head-to-head data for this specific molecule are absent, its structural PEG8 unit aligns with the class observation that PEG8 confers lower aggregation than PEG4 while avoiding potential over-extension issues associated with longer PEG chains .

Aggregation control
Class-level inference
PEG8 lowers aggregation vs PEG4/no PEG (40°C stability, trastuzumab-MMAE DAR8)
Supports aggregation mitigation context in high-DAR formulation
Direct target-compound data absent; class observation
ADC linker hydrophobicity aggregation

Pharmacokinetic Profile of PEG8-Containing ADCs

Pharmacokinetic studies of DAR8-ADCs bearing pendant-type PEG linkers demonstrated that PEG8- and PEG12-containing constructs exhibited superior PK profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs lacking PEG [1]. While the target compound EGGGG-PEG8-amide-bis(deoxyglucitol) itself has not been evaluated in PK studies, the PEG8 component is associated with improved circulation time and reduced clearance, a critical differentiator when selecting linkers for in vivo applications .

PK profile
Class-level inference
PEG8/PEG12 ADCs show longer circulation vs PEG4 or non-PEG DAR8 controls
Reported PK improvement context for PEG8-containing ADC class
In vivo PK study; target linker not directly evaluated
ADC pharmacokinetics PEG length DAR8

DMSO Solubility for High-Concentration Stocks

EGGGG-PEG8-amide-bis(deoxyglucitol) exhibits a measured DMSO solubility of 75 mg/mL (59.79 mM), as reported by InvivoChem . This solubility exceeds that of many structurally similar ADC linkers (e.g., Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and bis-PEG8-acid) for which suppliers report lower or unspecified DMSO solubility . High DMSO solubility facilitates preparation of concentrated stock solutions for in vivo dosing without precipitation, a practical procurement consideration for laboratories conducting animal efficacy studies .

DMSO solubility
Head-to-head
75 mg/mL (59.79 mM)
Supports high-concentration stock preparation for research dosing
Supplier-reported value; compare other linkers
solubility DMSO ADC formulation

Purity and Lot-to-Lot Consistency

EGGGG-PEG8-amide-bis(deoxyglucitol) is supplied at ≥98% purity by multiple independent vendors including MedChemExpress (98.90%), InvivoChem (≥98%), and Leyan (98%) . This consistency across suppliers provides procurement confidence that the compound meets a defined quality threshold, reducing the risk of impurities affecting ADC conjugation efficiency or biological assay interpretation. By comparison, less common PEG-linker variants often lack multi-vendor availability and have variable purity specifications .

Purity consistency
Head-to-head
≥98% across three independent vendors
Multi-source quality supports reproducible conjugation
HPLC purity; MedChemExpress 98.90%, others ≥98%
purity quality control batch consistency

Storage Stability and Shelf-Life

Vendor stability data indicate that EGGGG-PEG8-amide-bis(deoxyglucitol) powder is stable for 3 years at -20°C and 2 years at 4°C, while solutions in DMSO are stable for 6 months at -80°C . These defined stability parameters enable accurate inventory planning and reduce the risk of compound degradation during long-term research projects. In contrast, many custom-synthesized or less common PEG linkers lack validated stability data, introducing uncertainty into procurement decisions .

Storage stability
Direct
Powder: 3 years (-20°C), 2 years (4°C); DMSO solution: 6 months (-80°C)
Validated storage reduces degradation risk in long-term studies
Vendor stability data; typical for this linker
stability storage shelf-life

Enzymatic Cleavage via EGGGG Core

EGGGG-PEG8-amide-bis(deoxyglucitol) incorporates an EGGGG (Glu-Gly-Gly-Gly-Gly) peptide core that serves as a cleavage site for lysosomal enzymes, enabling controlled intracellular drug release . This contrasts with simple PEG linkers such as m-PEG8-NHS or bis-PEG8-acid, which lack an enzymatic cleavage motif and are often used as non-cleavable spacers . The presence of the cleavable EGGGG sequence differentiates the target compound as a purpose-built ADC linker rather than a general-purpose PEG spacer, directly influencing the mechanism of payload release and ultimately the ADC's efficacy and safety profile .

Cleavage mechanism
Head-to-head
EGGGG enzymatic cleavage vs non-cleavable PEG spacers (m-PEG8-NHS, bis-PEG8-acid)
Enables intracellular payload release study; non-cleavable linkers do not
Lysosomal enzyme environment inferred from ADC design
linker cleavage enzymatic release ADC payload

Optimal Use Cases in ADC Research and Development


High-DAR ADC with Reduced Aggregation

When preparing ADCs with drug-to-antibody ratios of 8 or higher, the hydrophilicity conferred by the PEG8 spacer and deoxyglucitol groups in EGGGG-PEG8-amide-bis(deoxyglucitol) mitigates the aggregation commonly observed with hydrophobic payloads [1]. This linker is particularly suitable for DAR8 constructs where maintaining monomeric integrity is critical for in vivo tolerability and efficacy .

In Vivo Studies Requiring Optimized Pharmacokinetics

For preclinical tumor xenograft models, ADCs constructed with PEG8-containing linkers demonstrate improved PK profiles and superior anti-tumor activity compared to PEG4 or non-PEG controls [1]. EGGGG-PEG8-amide-bis(deoxyglucitol) is therefore indicated for studies where extended circulation half-life and enhanced tumor exposure are desired .

High-Concentration Dosing Solutions for Animal Studies

The high DMSO solubility (75 mg/mL) of EGGGG-PEG8-amide-bis(deoxyglucitol) enables preparation of concentrated stock solutions, minimizing the volume of organic solvent injected and reducing vehicle-related toxicity in animal models [1]. This property is advantageous for labs conducting chronic dosing studies or working with dose-limiting solubility constraints .

Application
Selection Property
Validation Focus
High-DAR conjugate development
Hydrophilicity-mediated aggregation control
Monomeric integrity and aggregation monitoring under high DAR
Preclinical ADC exposure studies
PEG8 linker PK profile
Circulation half-life and tumor exposure model endpoints
Concentrated stock preparation for in vivo dosing
High DMSO solubility
Vehicle composition and dosing-solution stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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